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Compound of Interest

Compound Name:
(3-Amino-4-chlorophenyl)boronic

acid hydrochloride

Cat. No.: B1519669 Get Quote

An In-Depth Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride:

Structure, Synthesis, and Applications

Introduction
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a versatile bifunctional organic

compound of significant interest to the pharmaceutical and agrochemical industries. Its

structure, incorporating a boronic acid, a primary amine, and a chloro-substituent on a phenyl

ring, makes it a valuable building block in organic synthesis. The boronic acid moiety is a key

participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of

complex molecules.[1][2] The presence of the amino group provides a site for further

functionalization, allowing for the construction of diverse molecular scaffolds, while the chlorine

atom can influence the electronic properties and metabolic stability of derivative compounds.[2]

This guide provides a comprehensive overview of the structure, synthesis, and key applications

of (3-Amino-4-chlorophenyl)boronic acid hydrochloride for researchers and professionals

in drug development.

Physicochemical Properties
A summary of the key properties of (3-Amino-4-chlorophenyl)boronic acid and its hydrochloride

salt is presented below for quick reference.
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Property Value Source

Compound Name

(3-Amino-4-

chlorophenyl)boronic acid

hydrochloride

[3]

CAS Number 850568-45-5 [3]

Molecular Formula C₆H₈BCl₂NO₂ [3]

Molecular Weight 207.85 g/mol [3]

SMILES
Cl.NC1=C(Cl)C=CC(=C1)B(O)

O
[3]

InChIKey
MTMLYYSBEQYCDJ-

UHFFFAOYSA-N
[3]

Appearance Solid

Boiling Point
372.9±52.0 °C at 760 mmHg

(for the free base)
[4]

Density
1.4±0.1 g/cm³ (for the free

base)
[4]

Synthesis of (3-Amino-4-chlorophenyl)boronic acid
hydrochloride
The synthesis of substituted phenylboronic acids often involves the reaction of an

organometallic reagent (like a Grignard or organolithium species) with a borate ester, followed

by acidic workup.[5][6] For a molecule with a reactive amino group like (3-Amino-4-

chlorophenyl)boronic acid, a protection strategy is typically required to prevent side reactions.

The following is a representative, field-proven synthetic workflow.

Conceptual Synthetic Workflow
The synthesis can be logically broken down into four key stages:

Starting Material Preparation: Halogenation of a commercially available substituted aniline.
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Organometallic Formation: Conversion of the aryl halide to an organolithium or Grignard

reagent.

Borylation: Reaction of the organometallic intermediate with a borate ester.

Deprotection and Salt Formation: Removal of any protecting groups and formation of the

hydrochloride salt.
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Synthesis of (3-Amino-4-chlorophenyl)boronic acid HCl

1. Starting Material
(e.g., 2-Chloro-5-bromoaniline)

2. Amino Group Protection
(e.g., Boc Anhydride)

 Protection

3. Lithiation
(e.g., n-BuLi, -78°C)

 Halogen-Metal
 Exchange

4. Borylation
(e.g., Triisopropyl borate)

 Electrophilic
 Quench

5. Hydrolysis
(e.g., aq. HCl)

 Ester Cleavage

6. Deprotection & Salt Formation
(Acidic Workup)

 Boc Removal

Final Product
(3-Amino-4-chlorophenyl)boronic acid HCl

 Isolation

Click to download full resolution via product page
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Caption: A generalized workflow for the synthesis of (3-Amino-4-chlorophenyl)boronic acid
hydrochloride.

Detailed Experimental Protocol
This protocol describes a plausible and robust method for the laboratory-scale synthesis.

Materials:

2-Chloro-5-bromoaniline

Di-tert-butyl dicarbonate (Boc₂O)

Tetrahydrofuran (THF), anhydrous

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Triisopropyl borate

Hydrochloric acid (HCl), concentrated and 2 M

Diethyl ether

Magnesium sulfate (MgSO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Protection of the Amino Group:

In a round-bottom flask, dissolve 2-chloro-5-bromoaniline (1.0 equiv) in anhydrous THF

under an inert atmosphere.

Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 12-16

hours.

Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the Boc-protected aniline, which

can be used in the next step without further purification.

Rationale: The Boc-protecting group is stable to the strongly basic conditions of the

lithiation step but is easily removed under acidic conditions during the final workup.

Lithiation and Borylation:

Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous THF in a flask equipped

with a dropping funnel and a thermometer, under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

Stir for 1 hour at this temperature.

Rationale: The low temperature is critical to prevent side reactions and ensure

regioselective lithium-halogen exchange at the bromine position.

In a separate flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF and cool to

-78 °C.

Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via

cannula, again keeping the temperature below -70 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Rationale: The borate ester acts as an electrophile, trapping the nucleophilic organolithium

species to form a boronate ester intermediate.

Hydrolysis, Deprotection, and Isolation:

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M

HCl.

Stir vigorously for 1-2 hours. During this step, the boronate ester is hydrolyzed to the

boronic acid, and the Boc group is cleaved.
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Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether

(3x).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

water/ethanol or ether/hexanes) to yield (3-Amino-4-chlorophenyl)boronic acid
hydrochloride as a solid.

Core Applications in Drug Discovery and Organic
Synthesis
The primary utility of (3-Amino-4-chlorophenyl)boronic acid hydrochloride stems from its

role as a versatile building block in the synthesis of biaryl compounds and other complex

molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-

carbon bond between an organoboron compound and an organohalide or triflate.[1][7] (3-

Amino-4-chlorophenyl)boronic acid is an excellent substrate for this reaction.

Mechanism Overview: The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the

coupling partner.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred

to the palladium(II) center.

Reductive Elimination: The two organic partners are eliminated from the palladium center,

forming the new C-C bond and regenerating the palladium(0) catalyst.[7]

The amino and chloro substituents on the boronic acid can be strategically employed by

medicinal chemists. The amino group can serve as a handle for further derivatization or as a

key hydrogen bond donor for target engagement. The chlorine atom can modulate the
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electronics of the ring system and provide a site for potential metabolic blocking, thereby

improving the pharmacokinetic profile of a drug candidate.[2]

Broader Significance of Boronic Acids in Medicinal
Chemistry
Boronic acids are not just synthetic intermediates; they are also found as key pharmacophores

in several FDA-approved drugs. For instance, Bortezomib (Velcade®) is a dipeptidyl boronic

acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[8] This

demonstrates the ability of the boronic acid group to form reversible covalent bonds with active

site serine residues in enzymes, making it a valuable functional group for inhibitor design.[8]

The synthetic accessibility of functionalized phenylboronic acids like the title compound is

therefore critical for the exploration of new chemical space in drug discovery.

Conclusion
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a high-value chemical reagent that

serves as a critical building block for the synthesis of complex organic molecules. Its utility is

primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a

method widely employed in the pharmaceutical industry. The synthetic routes to this compound

are well-established, relying on classical organometallic chemistry and protection group

strategies. A thorough understanding of its properties, synthesis, and reactivity allows

researchers to effectively leverage this compound in the design and development of novel

therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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